9-Decynoic acid

Description

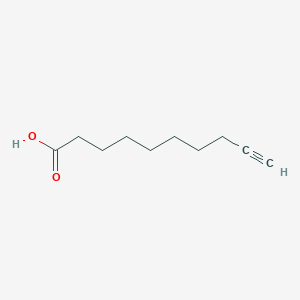

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dec-9-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOZXYSECXUORA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415566 |

Source

|

| Record name | 9-Decynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642-49-5 |

Source

|

| Record name | 9-Decynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 9-decynoic acid

An In-depth Technical Guide to the Physicochemical Properties of 9-Decynoic Acid

Introduction

This compound is an unsaturated fatty acid characterized by a ten-carbon chain with a terminal alkyne group. This terminal triple bond makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules through reactions such as "click chemistry." Its unique structure imparts specific physicochemical properties that are of interest to researchers in chemistry and drug development. This guide provides a detailed overview of these properties, along with experimental protocols for their determination and relevant biochemical pathway diagrams.

Physicochemical Properties of this compound

The following table summarizes the key .

| Property | Value | Source |

| Molecular Formula | C10H16O2 | [1][2][] |

| Molecular Weight | 168.23 g/mol | [2][][4] |

| Melting Point | 22 °C | [5] |

| Boiling Point | 281.375 °C at 760 mmHg | [5] |

| pKa (Predicted) | 4.77 ± 0.10 | [1][5] |

| Density | 0.978 g/cm³ | [5] |

| Refractive Index | 1.4036 (estimate) | [5] |

| Flash Point | 134.305 °C | [5] |

| LogP | 2.43490 | [5] |

| Solubility | Insoluble in water; soluble in alcohol. | [6] |

Experimental Protocols

Synthesis of 9-Decenoic Acid (as a precursor, followed by conversion)

A common synthetic route to related unsaturated fatty acids can be adapted. For instance, the synthesis of 9-decenoic acid often involves the hydrolysis of its methyl ester.[7]

Materials:

-

9-decenoic acid methyl ester (DAME)

-

Isopropyl alcohol

-

Water

-

Potassium hydroxide (10 M aqueous solution)

-

Concentrated hydrochloric acid (37%)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A 5-L, 5-necked round-bottom flask is equipped with a mechanical stirrer, an addition funnel, a condenser, a thermocouple, and a stopper.

-

The flask is charged with 1106 g of DAME, 540 mL of water, and 300 mL of isopropyl alcohol.[7]

-

Nitrogen gas is passed through the headspace of the flask for 15 minutes.[7]

-

A 10 M aqueous solution of potassium hydroxide (660 mL) is added over a period of 5 minutes. The temperature of the reaction mixture may increase to approximately 55 °C.[7]

-

The mixture is stirred for four hours at a temperature of about 30 °C.[7]

-

The flask is placed in a water bath. Concentrated aqueous hydrochloric acid (37%, 600 mL) is added in portions over one hour, maintaining the temperature below 40 °C, until the pH is between 1 and 2.[7]

-

The organic layer is separated and washed with saturated NaCl solution (3 x 250 mL).[7]

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.[7]

-

The final product is purified by distillation (2 torr, 140 °C) to yield 9-decenoic acid as a colorless liquid.[7]

To obtain this compound, a similar hydrolysis of the corresponding methyl ester, methyl 9-decynoate, would be performed.

Determination of Solubility Class for a Carboxylic Acid

This protocol provides a general method for determining the solubility of a carboxylic acid like this compound in various solvents to classify it.[8][9]

Materials:

-

This compound

-

Distilled water

-

5% NaOH solution

-

5% NaHCO3 solution

-

5% HCl solution

-

Concentrated H2SO4

-

Small test tubes

Procedure:

-

Water Solubility: Add approximately 25 mg of this compound to 0.5 mL of distilled water in a test tube. Mix thoroughly. If the compound is water-soluble, test the pH of the solution. A pH of 4 or lower suggests a carboxylic acid.[8]

-

5% NaOH Solubility: If the compound is insoluble in water, add 25 mg of the acid to 0.5 mL of 5% NaOH solution. Mix well. Solubility in NaOH indicates an acidic compound.

-

5% NaHCO3 Solubility: To a separate test tube, add 25 mg of the acid to 0.5 mL of 5% NaHCO3 solution. Effervescence (release of CO2 gas) or solubility indicates a carboxylic acid.[8][10]

-

5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 0.5 mL of 5% HCl. This test is primarily for basic compounds like amines.[8]

-

Concentrated H2SO4 Solubility: For compounds insoluble in the above solutions, add 25 mg to 0.5 mL of concentrated H2SO4. Solubility in concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ketones, and esters.[8]

Determination of pKa by ¹H NMR Spectroscopy

The pKa of a compound can be determined by monitoring the chemical shifts of protons adjacent to the acidic or basic site as a function of pH.[11]

Materials:

-

This compound

-

D₂O (Deuterium oxide)

-

Standard buffer solutions of known pH

-

NMR spectrometer

Procedure:

-

Prepare a series of samples of this compound in D₂O, each adjusted to a different pH using the standard buffer solutions.

-

Acquire the ¹H NMR spectrum for each sample.

-

Identify a proton signal whose chemical shift is sensitive to the protonation state of the carboxylic acid group (e.g., the protons on the carbon alpha to the carboxyl group).

-

Plot the chemical shift of this proton as a function of pH.

-

The resulting plot should be a sigmoidal curve. The inflection point of this curve corresponds to the pKa value of the carboxylic acid.[11]

Visualizations

Illustrative Fatty Acid Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, decanoic acid, a related saturated fatty acid, has been shown to inhibit mTORC1 signaling and target c-Met signaling cascades. The following diagram illustrates a generalized pathway that could be modulated by such fatty acids.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H16O2 | CID 5312603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. bedoukian.com [bedoukian.com]

- 7. 9-DECENOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

9-decynoic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-decynoic acid, a terminal alkyne-containing medium-chain fatty acid. It covers its chemical identity, physicochemical properties, and its emerging role as a versatile building block in the synthesis of complex bioactive molecules. While detailed biological studies on this compound itself are limited in publicly available literature, this guide also explores the broader context of terminal alkyne fatty acids in biomedical research.

Core Data and Molecular Structure

This compound is a C10 unsaturated fatty acid characterized by a carbon-carbon triple bond at the terminal (ω-1) position. This unique structural feature makes it a valuable synthon in organic chemistry.

CAS Number: 1642-49-5[1][2][3]

Molecular Formula: C₁₀H₁₆O₂[1]

Molecular Weight: 168.23 g/mol [1]

Synonyms: dec-9-ynoic acid[1]

Molecular Structure

The molecular structure of this compound is defined by the following representations:

-

SMILES: C#CCCCCCCCC(=O)O[4]

-

InChI: InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12)[1][3]

A 2D representation of the molecular structure is provided below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish these from the properties of its alkene analogue, 9-decenoic acid, for which more data is readily available.

| Property | Value | Source |

| Molecular Weight | 168.2328 g/mol | [3] |

| XlogP (predicted) | 3.1 | [4] |

| Monoisotopic Mass | 168.11504 Da | [4] |

Note: Experimental data for properties such as boiling point, melting point, and density for this compound are not consistently reported across publicly available databases. Researchers should verify these properties with a certificate of analysis from their supplier.

Role in Organic Synthesis

The terminal alkyne group of this compound serves as a highly versatile functional handle for a variety of chemical transformations. It is a valuable precursor for the synthesis of more complex molecules, including natural products and their analogues, as well as inhibitors of key enzymes.

Precursor to Bioactive Molecules

This compound has been identified as a potential starting material in the synthesis of potent therapeutic agents, such as epothilones and fatty acid amide hydrolase (FAAH) inhibitors.

-

Epothilones: These are a class of microtubule-stabilizing agents with significant anticancer activity.[5][6][7] The synthesis of epothilone analogues often involves the coupling of complex fragments, and a molecule like this compound can be elaborated to form a key part of the macrocyclic structure.[8][9]

-

FAAH Inhibitors: Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids, such as anandamide.[10] Inhibitors of FAAH are of great interest for the treatment of pain, inflammation, and anxiety.[11][12][13][14] The long alkyl chain of this compound can be incorporated into the structure of FAAH inhibitors to mimic the endogenous substrates.

The diagram below illustrates the role of this compound as a synthetic precursor.

Experimental Protocols

General Protocol for GC-MS Analysis of Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of fatty acids. For non-volatile fatty acids like this compound, a derivatization step is typically required to increase their volatility.

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

- To a sample containing the fatty acid, add a solution of boron trifluoride in methanol (e.g., 14% w/v).

- Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-30 minutes) to ensure complete conversion to the methyl ester.

- After cooling, add water and a nonpolar organic solvent (e.g., hexane) to extract the FAMEs.

- Vortex the mixture and centrifuge to separate the layers.

- Collect the organic layer containing the FAMEs.

- The solvent can be evaporated and the sample reconstituted in a suitable solvent for GC-MS injection.

2. GC-MS Conditions:

- GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

- Injector: Splitless injection is often preferred for trace analysis.

- Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all components.

- Carrier Gas: Helium is commonly used as the carrier gas.

- MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.

The following diagram outlines a typical workflow for the GC-MS analysis of a fatty acid.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways directly modulated by this compound are scarce, the terminal alkyne functionality makes it a valuable tool for chemical biology research. Terminal alkyne fatty acids can be used as chemical reporters to study lipid metabolism, trafficking, and interactions.

The alkyne group can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes or affinity tags. This allows for the visualization and pull-down of lipids and their interacting partners from complex biological systems.

At present, there is no specific signaling pathway known to be directly regulated by this compound. Its primary role in a research context is as a synthetic building block and a potential chemical probe for studying broader aspects of fatty acid metabolism.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its terminal alkyne provides a reactive site for the construction of complex molecular architectures, including potent therapeutic agents. While direct biological data on this compound is limited, its utility as a synthetic precursor is clear. Further research is warranted to explore the direct biological effects of this and other terminal alkyne-containing fatty acids. The experimental protocols and data presented in this guide provide a foundational resource for scientists working with this compound.

References

- 1. This compound | C10H16O2 | CID 5312603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1642-49-5 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C10H16O2) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Synthesis and Activity of Epothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epothilones as lead structures for the synthesis-based discovery of new chemotypes for microtubule stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of a Triple Bond: A Technical Guide to the Biological Activity of Terminal Alkyne Fatty Acids

For Immediate Release

A Deep Dive into the Bio-orthogonal Toolkit for Lipid Research and Drug Discovery

Terminal alkyne fatty acids, synthetic analogs of natural fatty acids featuring a reactive terminal triple bond, have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their unique chemical handle allows for powerful applications in tracing lipid metabolism and identifying novel therapeutic targets. This technical guide provides an in-depth exploration of their core biological activities, focusing on their roles as metabolic probes and enzyme modulators, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Introduction: A Bio-orthogonal Handle on Lipids

Fatty acids are fundamental to cellular structure, energy metabolism, and signaling. Understanding their complex dynamics is crucial for deciphering numerous physiological and pathological processes. Terminal alkyne fatty acids serve as powerful chemical reporters.[1] Their bio-orthogonal nature, meaning they do not interfere with native biological processes, allows them to be metabolically incorporated into complex lipids.[2] The terminal alkyne then acts as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the attachment of fluorescent dyes or biotin tags for visualization, purification, and identification of lipid-protein interactions.[1]

Core Biological Activities and Mechanisms of Action

The biological utility of terminal alkyne fatty acids stems from two primary functions: their ability to act as metabolic tracers and their potential to modulate enzyme activity.

Metabolic Labeling and Bio-orthogonal Chemistry

Once introduced to cellular systems, terminal alkyne fatty acids are recognized by the cell's metabolic machinery and incorporated into various lipid species, such as phospholipids and triglycerides.[3] This process allows researchers to track the fate of these fatty acids through anabolic and catabolic pathways. Following metabolic incorporation, cells are lysed, and the alkyne-tagged biomolecules are conjugated to an azide-containing reporter molecule (e.g., a fluorophore or biotin) via click chemistry.[4] This enables a range of downstream applications, including:

-

Imaging: Visualizing the subcellular localization of specific lipid species.

-

Proteomics: Identifying and quantifying proteins that interact with or are modified by fatty acids.

-

Lipidomics: Tracking the flux of fatty acids into different lipid classes by mass spectrometry.[5]

Modulation of Enzymatic Activity

The structural similarity of terminal alkyne fatty acids to their natural counterparts allows them to interact with enzymes involved in lipid metabolism. The triple bond can influence substrate binding and catalysis, leading to either substrate processing or enzyme inhibition.[4]

Polyunsaturated fatty acids (PUFAs) like arachidonic acid are precursors to potent signaling molecules called eicosanoids, generated by COX and LOX enzymes.[6] Terminal alkyne analogs of PUFAs can also be substrates for these enzymes. For instance, ω-alkynyl arachidonic acid (also known as 19-alkyne arachidonic acid) is efficiently oxidized by both COX-1 and COX-2.[3] However, the product profile can differ from the natural substrate, which suggests that while it is a competent surrogate for studying some aspects of PUFA metabolism, the results should be interpreted with caution.[3][7] Studies have shown that platelets stimulated in the presence of 19-alkyne-arachidonic acid synthesize significantly less 12-LOX and cyclooxygenase products compared to when incubated with natural arachidonic acid.[7][8]

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[9] Inhibition of FAAH is a therapeutic strategy for pain and inflammation.[10] Given that terminal alkyne fatty acids are analogs of FAAH substrates, they are potential candidates for FAAH inhibition. The triple bond could interact with the enzyme's active site, potentially leading to reversible or irreversible inactivation.[4] However, while many classes of FAAH inhibitors have been developed, specific quantitative inhibition data (e.g., IC50 or Kᵢ values) for terminal alkyne fatty acids are not extensively documented in publicly available literature.

Potential Role in Ferroptosis

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, particularly of polyunsaturated fatty acids (PUFAs) within cell membranes.[11][12] Key enzymes like lipoxygenases (LOXs) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) are central to this process, as they facilitate the oxygenation and incorporation of PUFAs like arachidonic acid (AA) and adrenic acid (AdA) into phospholipids, making them susceptible to peroxidation.[5][13][14]

While direct studies on the role of terminal alkyne fatty acids in ferroptosis are limited, their identity as PUFA analogs suggests a potential involvement. Since ω-alkynyl arachidonic acid is a known substrate for LOX and COX enzymes, it could potentially be incorporated into phospholipids and contribute to lipid peroxidation under ferroptosis-inducing conditions.[3] Conversely, alterations in its metabolism compared to natural AA could also modulate ferroptosis sensitivity.[8] Further research is needed to elucidate the precise impact of these synthetic fatty acids on the ferroptotic pathway.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the interaction of terminal alkyne fatty acids with enzymes of the eicosanoid pathway.

Table 1: Kinetic Parameters for ω-Alkynyl Arachidonic Acid (aAA) as a Substrate for Cyclooxygenase Enzymes

| Enzyme | Substrate | kcat/KM (M-1s-1) |

| COX-1 | Arachidonic Acid (AA) | 2.6 x 107 |

| ω-Alkynyl AA (aAA) | 1.1 x 107 | |

| COX-2 | Arachidonic Acid (AA) | 2.5 x 107 |

| ω-Alkynyl AA (aAA) | 1.3 x 107 | |

| Data sourced from Beavers et al. (2014). This data indicates that ω-alkynyl arachidonic acid is an efficient substrate for both COX-1 and COX-2, with kinetic efficiencies comparable to the natural substrate, arachidonic acid. |

Table 2: Representative (Hypothetical) Inhibition Data for a Generic Long-Chain Terminal Ynoic Acid

| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |

| Acyl-CoA Synthetase | Fluorometric | 15.2 | 7.8 | Competitive |

| Carnitine Palmitoyltransferase 1 (CPT1) | Colorimetric | 25.8 | 12.1 | Non-competitive |

| Fatty Acid Synthase (FASN) | Spectrophotometric | 8.9 | 4.3 | Competitive |

| Note: This data is presented as a hypothetical example to illustrate typical parameters measured in enzyme inhibition studies, as specific public data for terminal alkyne fatty acid inhibition of these enzymes is limited.[4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of terminal alkyne fatty acids in research.

Protocol for Cellular Metabolic Labeling with Terminal Alkyne Fatty Acids and Click Chemistry

Objective: To visualize the incorporation and localization of a terminal alkyne fatty acid in cultured cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa, A172)

-

Glass coverslips

-

Cell culture medium with fetal calf serum (FCS)

-

Terminal alkyne fatty acid (e.g., 10 µM alkyne-oleate)

-

Phosphate-buffered saline (PBS)

-

1% Delipidated Bovine Serum Albumin (BSA) in PBS

-

3.7% Formalin in PBS (Fixative)

-

Click buffer (100 mM HEPES/KOH, pH 7.4)

-

Azide-fluorophore reporter (e.g., 10 µM Azide-picolyl-Sulfo-Cy5)

-

Copper catalyst solution (e.g., 2 mM CuTFB in acetonitrile)

-

Wash buffers: 20 mM EDTA, 155 mM ammonium acetate

-

Mounting medium (e.g., Mowiol 4-88)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Labeling: Plate cells on glass coverslips and allow them to adhere. Replace the medium with fresh medium containing 10 µM of the desired terminal alkyne fatty acid and incubate for 16-24 hours.

-

Washing and Fixation: Wash the cells once with 1% delipidated BSA in PBS, followed by a wash with PBS alone. Fix the cells by incubating with 3.7% formalin in PBS for a minimum of 10 minutes (for immunofluorescence compatibility) or up to 16 hours.

-

Pre-Click Reaction Washes: Wash the fixed cells twice with PBS, once with 500 mM Tris/HCl (pH 7.4), and twice with click buffer. All wash steps should be performed for 10 minutes with gentle agitation.

-

Click Reaction: Place the samples in a water bath at 43°C. Remove the buffer and add 1 mL of pre-warmed click buffer containing 10 µM of the azide-fluorophore reporter. Immediately initiate the reaction by adding 20 µL of 100 mM CuTFB in acetonitrile (final copper concentration: 2 mM). Agitate briefly.

-

Incubation: Incubate the reaction for 1 hour at 43°C, protected from light.

-

Post-Click Reaction Washes: Remove the reaction solution. Wash the samples sequentially with click buffer, 20 mM EDTA, 155 mM ammonium acetate, and finally three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the fluorescently labeled lipids using a fluorescence microscope with the appropriate filter sets.

(Protocol adapted from published methods for alkyne lipid imaging).

Protocol for In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Fatty Acid Amide Hydrolase (FAAH).

Materials:

-

Recombinant human FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH fluorometric substrate (e.g., AMC-arachidonoyl amide)

-

Test inhibitor (terminal alkyne fatty acid) dissolved in DMSO

-

Known FAAH inhibitor as a positive control (e.g., URB597)

-

96-well white microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Dilute the FAAH enzyme and the substrate to their working concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

100% Initial Activity (Control): Assay Buffer + FAAH enzyme + DMSO (vehicle).

-

Inhibitor Wells: Assay Buffer + FAAH enzyme + serial dilutions of the test inhibitor.

-

Positive Control Wells: Assay Buffer + FAAH enzyme + positive control inhibitor.

-

Background Wells: Assay Buffer + Substrate + DMSO (no enzyme).

-

-

Pre-incubation: Add the enzyme to the control and inhibitor wells. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for 10-60 minutes.

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Subtract the average rate of the background wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

(Protocol adapted from commercially available FAAH inhibitor screening kits and published literature).[1]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the biological activity of terminal alkyne fatty acids.

Caption: Experimental workflow for metabolic labeling using terminal alkyne fatty acids.

Caption: Simplified signaling pathway for eicosanoid synthesis from arachidonic acid analogs.

Caption: Potential involvement of terminal alkyne PUFAs in the ferroptosis signaling pathway.

References

- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 2. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipotype.com [lipotype.com]

- 12. biorxiv.org [biorxiv.org]

- 13. asu.elsevierpure.com [asu.elsevierpure.com]

- 14. scispace.com [scispace.com]

Unlocking Cellular Insights: A Technical Guide to the Early Research Applications of 9-Decynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Decynoic acid, a medium-chain fatty acid characterized by a terminal alkyne group, represents a promising yet underexplored tool in chemical biology and drug discovery. While direct research into its biological applications is in its nascent stages, its structural features, particularly the bioorthogonal alkyne handle, position it as a powerful probe for elucidating complex cellular processes. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon established methodologies for analogous terminal alkyne-containing fatty acids. We present detailed, hypothetical experimental protocols for metabolic labeling, target identification, and the elucidation of signaling pathways. This document aims to serve as a foundational resource for researchers poised to investigate the biological roles and therapeutic potential of this compound.

Introduction: The Current Landscape and Future Potential

Early research has identified this compound as a natural product found in Hibiscus rosa-sinensis.[1][2][3] Beyond its isolation and a noted inhibitory effect on lettuce seed germination, its broader biological functions remain largely uncharacterized.[3] However, the presence of a terminal alkyne group is of significant interest to the scientific community. This functional group acts as a bioorthogonal chemical reporter, meaning it can be selectively and efficiently tagged within a complex biological system without interfering with native biochemical processes.

This property opens the door to a suite of powerful techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][5] By introducing this compound to cells or organisms, it can be metabolized and incorporated into various biomolecules. Subsequent "clicking" with an azide-bearing reporter molecule (e.g., a fluorophore or biotin) allows for the visualization, enrichment, and identification of these labeled molecules.

This guide will explore the prospective applications of this compound in:

-

Metabolic Labeling and Visualization: Tracing the uptake, trafficking, and incorporation of fatty acids into complex lipids and post-translationally modified proteins.

-

Target Identification: Identifying and characterizing proteins that interact with or are modified by this compound and its metabolites.

-

Elucidation of Signaling Pathways: Investigating the downstream cellular signaling events influenced by this compound.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is crucial for its application in biological research.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| CAS Number | 1642-49-5 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Melting Point | 22°C | [6] |

| Boiling Point | 281.375 °C at 760 mmHg | [6] |

| Density | 0.978 g/cm³ | [6] |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol |

Prospective Research Applications and Experimental Protocols

The terminal alkyne of this compound provides a versatile handle for a range of experimental approaches. Below are detailed protocols for its potential use in metabolic labeling and target identification.

Metabolic Labeling of Cellular Lipids and Proteins

This protocol outlines a general procedure for introducing this compound into cultured mammalian cells to label lipids and acylated proteins.

Experimental Protocol: Metabolic Labeling with this compound

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to a stock concentration of 10-50 mM.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Cell Culture and Labeling:

-

Plate mammalian cells (e.g., HEK293T, HeLa) in complete culture medium and grow to 70-80% confluency.

-

Prepare a labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete medium to a final concentration of 25-100 µM.

-

Aspirate the existing medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

-

Add the labeling medium to the cells and incubate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Lysis and Protein Precipitation:

-

After incubation, aspirate the labeling medium and wash the cells three times with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Collect the cell lysate and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the proteome and lipidome. For proteomic analysis, proteins can be precipitated using a methanol/chloroform extraction.

-

-

Click Chemistry Reaction for Visualization:

-

To the cell lysate or precipitated protein, add the click chemistry reaction cocktail. A typical cocktail includes:

-

An azide-functionalized fluorescent reporter (e.g., Azide-Alexa Fluor 488).

-

Copper(II) sulfate (CuSO₄).

-

A reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.

-

A copper chelator (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.

-

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Analysis:

-

In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel imager.

-

Fluorescence microscopy: For cellular localization, fix and permeabilize the labeled cells, perform the click chemistry reaction, and visualize the subcellular distribution of labeled molecules using a fluorescence microscope.

-

Identification of this compound-Modified Proteins

This workflow describes the use of this compound in combination with biotin-azide for the enrichment and subsequent identification of acylated proteins by mass spectrometry.

Experimental Protocol: Proteomic Identification of Acylated Proteins

-

Metabolic Labeling:

-

Follow steps 1 and 2 from the metabolic labeling protocol above.

-

-

Cell Lysis:

-

Follow step 3 from the metabolic labeling protocol to obtain a clear cell lysate.

-

-

Click Chemistry with Biotin-Azide:

-

Perform a click chemistry reaction on the cell lysate using an azide-functionalized biotin tag instead of a fluorophore.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the biotin-labeled lysate with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer and then with high-salt and low-salt buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Elute the bound proteins from the beads or perform an on-bead tryptic digestion to generate peptides.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were modified with this compound.

-

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are essential for understanding the logical flow of experiments and the complex interactions within cellular signaling networks.

Quantitative Data Summary (Hypothetical)

To facilitate comparative analysis, quantitative data from prospective experiments should be meticulously organized. The following tables represent hypothetical data that could be generated from the described protocols.

Table 1: Incorporation of this compound into Different Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | Relative Fluorescence Intensity (Arbitrary Units) |

| HEK293T | 50 | 12 | 15,432 ± 876 |

| HeLa | 50 | 12 | 12,198 ± 754 |

| A549 | 50 | 12 | 9,876 ± 654 |

| HEK293T | 100 | 12 | 28,765 ± 1,234 |

| HeLa | 100 | 12 | 23,456 ± 1,109 |

| A549 | 100 | 12 | 18,765 ± 987 |

Table 2: Top Protein Candidates Identified by Mass Spectrometry

| Protein ID (UniProt) | Protein Name | Peptide Count | Mascot Score | Putative Function |

| P60709 | Actin, cytoplasmic 1 | 15 | 876 | Cytoskeleton |

| P04049 | Annexin A2 | 12 | 754 | Membrane binding |

| Q06830 | Peroxiredoxin-1 | 10 | 654 | Redox regulation |

| P10809 | 60S ribosomal protein L8 | 8 | 543 | Protein synthesis |

Conclusion and Future Directions

While the direct biological applications of this compound are yet to be extensively explored, its inherent chemical properties make it a highly valuable tool for chemical biology. The protocols and workflows detailed in this guide provide a robust framework for initiating research into its metabolic fate, protein interactions, and influence on cellular signaling. Future research should focus on validating these hypothetical applications, identifying its specific protein targets, and elucidating the functional consequences of its incorporation into cellular systems. Such studies will be pivotal in unlocking the full potential of this compound as both a research tool and a potential modulator of biological activity.

References

- 1. This compound | C10H16O2 | CID 5312603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. researchgate.net [researchgate.net]

- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to 9-Decynoic Acid: Natural Occurrence and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decynoic acid, a terminal alkyne-containing medium-chain fatty acid, is a naturally occurring compound with potential for further investigation in various scientific domains. Its unique chemical structure, featuring a terminal triple bond, makes it a valuable synthon in organic chemistry and a potential bioactive molecule. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known analogs, biosynthetic pathways, and detailed experimental protocols relevant to its study.

Natural Occurrence of this compound

The natural occurrence of this compound is relatively rare compared to its unsaturated and saturated counterparts. The primary confirmed natural source of this compound is the stem bark of the tropical plant Hibiscus rosa-sinensis[1]. While the precise concentration in this plant has not been quantitatively documented in the reviewed literature, its presence has been established through phytochemical analysis.

Acetylenic fatty acids, as a class, are more broadly distributed in nature. They are found in various organisms, including:

-

Tropical Plants: Families such as Santalaceae and Olacaceae are known to produce a variety of acetylenic fatty acids.

-

Fungi: Certain fungal species have been reported to synthesize acetylenic fatty acids as part of their secondary metabolism.

-

Marine Sponges: These organisms are a rich source of diverse and often complex lipids, including those with acetylenic functionalities.

The limited known natural sources of this compound highlight the need for further phytochemical screening of diverse flora and fauna to identify new potential sources.

Analogs of this compound

Several analogs of this compound are known, primarily differing in the position and nature of the unsaturation in the ten-carbon chain. These analogs exhibit a range of biological activities.

Decenoic Acid Isomers

Various isomers of decenoic acid (containing a double bond) have been identified and studied. These serve as close structural analogs to this compound and their biological activities can provide insights into the potential functions of the alkyne counterpart.

| Analog Name | Chemical Structure | Natural Occurrence/Source | Known Biological Activities |

| trans-2-Decenoic acid | CH₃(CH₂)₆CH=CHCOOH | Pheromone in some insects | Biofilm dispersal agent |

| 9-Oxo-trans-2-decenoic acid | CH₃CO(CH₂)₅CH=CHCOOH | Queen bee pheromone | Inhibits ovary development in worker bees |

| 10-Hydroxy-2-decenoic acid | HOCH₂(CH₂)₆CH=CHCOOH | Royal jelly of honeybees | Antimicrobial, anti-inflammatory |

Other Acetylenic Fatty Acids

Longer-chain acetylenic fatty acids are more commonly found in nature and have been investigated for their biological properties.

| Analog Name | Chemical Structure | Natural Occurrence/Source | Known Biological Activities |

| Tariric acid (6-Octadecynoic acid) | CH₃(CH₂)₁₀C≡C(CH₂)₄COOH | Seeds of Picramnia species | Antimicrobial |

| Santalbic acid (Ximenynic acid) | CH₃(CH₂)₅CH=CHC≡C(CH₂)₇COOH | Seeds of Santalum album | Anti-inflammatory |

Biosynthesis of this compound

While the specific biosynthetic pathway for this compound in Hibiscus rosa-sinensis has not been elucidated, the formation of terminal alkynes in fatty acids in other organisms provides a probable model. The biosynthesis is thought to proceed via the action of specialized desaturase enzymes that introduce double and subsequently triple bonds into a saturated fatty acid precursor.

A well-characterized pathway for terminal alkyne biosynthesis is the JamABC system found in certain bacteria. This system provides a mechanistic framework for how this compound could be synthesized.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and synthesis of this compound.

Isolation of this compound from Hibiscus rosa-sinensis

This protocol is adapted from general methods for fatty acid extraction from plant materials.

Workflow for Isolation

Methodology:

-

Sample Preparation: Air-dry the stem bark of Hibiscus rosa-sinensis at room temperature and grind it into a fine powder.

-

Extraction: Perform a Soxhlet extraction of the powdered plant material with n-hexane for 24 hours.

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude lipid extract.

-

Saponification: Dissolve the crude extract in a 10% solution of potassium hydroxide in methanol and reflux for 2 hours to saponify the lipids.

-

Extraction of Unsaponifiable Matter: After cooling, add an equal volume of water and extract the unsaponifiable matter with diethyl ether. Discard the ether layer.

-

Acidification: Acidify the aqueous layer to a pH of 2-3 with 6M hydrochloric acid.

-

Extraction of Free Fatty Acids: Extract the free fatty acids from the acidified aqueous layer with diethyl ether.

-

Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the total free fatty acid fraction.

-

Chromatographic Purification: Purify the fatty acid fraction by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate this compound. Monitor the fractions by thin-layer chromatography (TLC).

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acids.

Workflow for GC-MS Analysis

Methodology:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the isolated fatty acid sample, add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 60°C for 1 hour.

-

After cooling, add water and extract the FAMEs with n-hexane.

-

Wash the hexane layer with a saturated sodium bicarbonate solution and then with water.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 230°C at a rate of 4°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

-

Identification: Identify the this compound methyl ester peak by comparing its retention time and mass spectrum with that of an authentic standard or by interpretation of its mass spectral fragmentation pattern.

-

Synthesis of this compound

A common synthetic route to this compound involves the alkynylation of a suitable haloalkane.

Synthetic Pathway

Methodology:

-

Esterification of 8-Bromooctanoic Acid:

-

Reflux 8-bromooctanoic acid in methanol with a catalytic amount of sulfuric acid for 4 hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the ether layer over anhydrous magnesium sulfate and concentrate to give methyl 8-bromooctanoate.

-

-

Alkynylation:

-

Prepare a solution of lithium acetylide-ethylenediamine complex in dimethyl sulfoxide (DMSO).

-

Add the methyl 8-bromooctanoate to the lithium acetylide solution at room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined ether extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the resulting methyl 9-decynoate by column chromatography.

-

-

Hydrolysis:

-

Dissolve the methyl 9-decynoate in a mixture of methanol and water.

-

Add sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid and extract the this compound with diethyl ether.

-

Wash the ether extract with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Conclusion

This compound remains a relatively understudied natural product. Its confirmed presence in Hibiscus rosa-sinensis provides a starting point for further investigation into its biosynthesis, ecological role, and potential biological activities. The structural similarity to other bioactive decenoic acid derivatives suggests that this compound may possess interesting pharmacological properties. The experimental protocols detailed in this guide provide a foundation for researchers to isolate, identify, and synthesize this compound, thereby facilitating future studies to unlock its full potential. Further research is warranted to explore its quantitative distribution in nature and to conduct comprehensive biological screenings.

References

Spectroscopic Data of 9-Decynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-decynoic acid, a medium-chain fatty acid with a terminal alkyne group. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols, and visual workflows for the characterization of this molecule.

Chemical Structure and Properties

-

IUPAC Name: Dec-9-ynoic acid[1]

-

Molecular Formula: C₁₀H₁₆O₂[1]

-

Molecular Weight: 168.23 g/mol [1]

-

Monoisotopic Mass: 168.115029749 Da[1]

-

SMILES: C#CCCCCCCCC(=O)O[1]

Spectroscopic Data

The following sections summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (COOH) | ~12.0 | Singlet (broad) | 1H |

| H-2 | ~2.35 | Triplet | 2H |

| H-3 | ~1.65 | Quintet | 2H |

| H-4 to H-7 | ~1.3-1.5 | Multiplet | 8H |

| H-8 | ~2.20 | Triplet of triplets | 2H |

| H-10 | ~1.95 | Triplet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 (COOH) | ~180 |

| C-2 | ~34 |

| C-3 | ~24 |

| C-4 to C-6 | ~29 |

| C-7 | ~28 |

| C-8 | ~18 |

| C-9 (alkyne) | ~84 |

| C-10 (alkyne) | ~68 |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 169.12232 |

| [M+Na]⁺ | 191.10426 |

| [M-H]⁻ | 167.10776 |

| [M+NH₄]⁺ | 186.14886 |

| [M+K]⁺ | 207.07820 |

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to a depth of about 4 cm.[2]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

-

Spectral Width: 0-14 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For fatty acids, GC-MS analysis can be performed with or without derivatization.

Without Derivatization (for free fatty acids):

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or isooctane). Create a series of dilutions for calibration.[3]

-

GC Conditions:

-

Column: A polar capillary column suitable for fatty acid analysis (e.g., a wax-type column).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 220-240°C.

-

Carrier Gas: Helium at a constant flow rate.[4]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 200-230°C.[4]

-

Visualizations

The following diagrams illustrate the analytical workflow and the relationship between the structure of this compound and its spectroscopic signatures.

References

An In-depth Technical Guide to the Solubility and Stability of 9-Decynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and key stability considerations for 9-decynoic acid. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document leverages data from its saturated analog, decanoic acid, and established principles of physical organic chemistry to offer a robust predictive analysis. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability of this compound.

Core Properties of this compound

This compound is a medium-chain fatty acid characterized by a ten-carbon backbone with a terminal alkyne group.[1][2] This terminal triple bond imparts unique chemical reactivity and physical properties compared to its saturated and unsaturated counterparts.

| Property | Value | Source |

| Molecular Formula | C10H16O2 | [1][3] |

| Molecular Weight | 168.23 g/mol | [1][3] |

| CAS Number | 1642-49-5 | [1][3] |

| Appearance | White to light yellow solid below 22°C, liquid above 22°C | [3] |

| Melting Point | 22°C | [3] |

| Boiling Point | ~325.33°C (rough estimate) | [3] |

| pKa | 4.77 ± 0.10 (Predicted) | [3] |

Predicted Solubility Profile

The solubility of a fatty acid is governed by the interplay between its polar carboxylic acid head and its nonpolar hydrocarbon tail. The principle of "like dissolves like" is fundamental to predicting its behavior in various solvents. As a medium-chain fatty acid, this compound is expected to exhibit good solubility in a range of organic solvents. The presence of the terminal alkyne may slightly increase its polarity compared to its saturated analog, decanoic acid.

Quantitative Solubility Data for Decanoic Acid (Saturated Analog)

The following table summarizes the available quantitative solubility data for decanoic acid. This information serves as a strong proxy for estimating the solubility of this compound. It is anticipated that the solubility of this compound will be comparable to that of decanoic acid in most organic solvents.

| Solvent | Temperature (°C) | Solubility of Decanoic Acid |

| Acetonitrile | 0 | 11.8 g/100g solution[4] |

| 10 | 21.0 g/100g solution[4] | |

| 20 | 66.0 g/100g solution[4] | |

| 30 | >76 g/100g solution[4] | |

| Ethanol | N/A | Soluble[4] |

| Methanol | N/A | Soluble[4] |

| Acetone | N/A | Very soluble[4] |

| DMSO | N/A | ~20 mg/mL (for 2-hydroxy decanoic acid, indicative)[5] |

| Dimethyl Formamide (DMF) | N/A | ~20 mg/mL (for 2-hydroxy decanoic acid, indicative)[5] |

Note: Fatty acids are generally soluble in most common organic solvents.[4] The sodium salts of fatty acids often exhibit different solubility profiles from the free acids.[4]

Stability of this compound

Key Stability Considerations:

-

Thermal Stability: Elevated temperatures can lead to degradation. Long-term storage should be at low temperatures, such as -20°C or -80°C, to minimize degradation.[6]

-

pH Stability: The stability of fatty acids can be pH-dependent. Acidic or basic conditions can potentially catalyze hydrolysis or other reactions. The stability of related compounds has been shown to be influenced by pH.[7]

-

Oxidative Stability: The triple bond in this compound could be susceptible to oxidation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to avoid contact with strong oxidizing agents. The stability of unsaturated fatty acid esters is greater when adsorbed on silica gel compared to a glass surface, which can be a strategy to protect against autoxidation.[8]

-

Light Sensitivity: Exposure to light, particularly UV radiation, can promote degradation of unsaturated compounds.[9] Therefore, this compound should be stored in light-resistant containers.

Experimental Protocols

Determination of Solubility: Isothermal Shake-Flask Method

This method is a standard approach to determine the thermodynamic solubility of a compound in a given solvent at a specific temperature.[4]

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the container to rest at the same temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Analysis: Determine the concentration of this compound in the sample using a validated analytical method such as gas chromatography (GC) after derivatization to its methyl ester, or high-performance liquid chromatography (HPLC).

Stability Testing Protocol

A comprehensive stability study should assess the impact of temperature, humidity, and light on this compound over time.

Caption: Stability Study Design Overview.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound from a single batch.

-

Storage Conditions: Store the aliquots under various conditions as outlined in the ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH, and refrigerated at 2-8°C).[10] Include a condition with light exposure to assess photostability.

-

Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples from each storage condition.[10]

-

Analysis: Analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining, typically by GC or HPLC.

-

Purity and Degradation Products: Use a stability-indicating HPLC method to separate and quantify any degradation products.

-

Peroxide Value: To assess oxidative degradation.[11]

-

Gas Chromatography (GC) Method for Analysis

GC is a common and effective method for the analysis of fatty acids, typically after conversion to their more volatile methyl esters (FAMEs).

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Saponification: Weigh a precise amount of the this compound sample into a flask. Add a methanolic sodium hydroxide solution and reflux to saponify the acid.[12]

-

Esterification: Add a reagent such as boron trifluoride-methanol solution and reflux to form the methyl ester.[12]

-

Extraction: Extract the FAMEs into an organic solvent like heptane.[12]

-

Analysis: Inject the heptane layer into the GC.

GC Conditions (Example):

-

Column: A polar capillary column (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Detector: Flame Ionization Detector (FID) at 260°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to ensure separation of all components.

This technical guide provides a foundational understanding of the solubility and stability of this compound. The predictive data and detailed experimental protocols are intended to support researchers and drug development professionals in their work with this compound. It is strongly recommended that experimental verification of these properties be conducted for any specific application.

References

- 1. This compound | C10H16O2 | CID 5312603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 1642-49-5 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. unicef.org [unicef.org]

- 12. web.vscht.cz [web.vscht.cz]

The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Chemistry of the Terminal Alkyne Group

For Researchers, Scientists, and Drug Development Professionals

The terminal alkyne, a functional group characterized by a carbon-carbon triple bond at the end of a molecular chain, has emerged as a linchpin in modern organic synthesis and medicinal chemistry. Its unique electronic structure and reactivity provide a versatile platform for the construction of complex molecular architectures and the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the core chemical principles of the terminal alkyne group, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively harness its synthetic potential.

Structure and Bonding: A Linear Scaffold of High Electron Density

The defining feature of a terminal alkyne is the linear geometry of the H-C≡C- moiety, with a bond angle of 180°. This linearity arises from the sp hybridization of the two carbon atoms involved in the triple bond. Each sp-hybridized carbon atom possesses two sp hybrid orbitals and two unhybridized p orbitals. The overlap of one sp orbital from each carbon atom forms a strong sigma (σ) bond, while the sideways overlap of the two pairs of p orbitals creates two weaker pi (π) bonds. This combination of one σ and two π bonds results in a region of high electron density, rendering the alkyne group susceptible to a variety of chemical transformations.

| Property | Value |

| C≡C Bond Length | ~1.20 Å |

| C-H Bond Length (alkynyl) | ~1.06 Å |

| Bond Angle (H-C≡C) | 180° |

| Hybridization of Alkyne Carbons | sp |

Acidity of the Terminal Proton: A Gateway to Functionalization

A key characteristic that distinguishes terminal alkynes from internal alkynes and other hydrocarbons is the appreciable acidity of the terminal hydrogen atom. The pKa of a terminal alkyne is approximately 25, making it significantly more acidic than alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[1] This enhanced acidity is a direct consequence of the high s-character (50%) of the sp-hybridized orbital containing the C-H bond.[2] The greater s-character means the electrons in the orbital are held closer to the carbon nucleus, stabilizing the resulting acetylide anion (R-C≡C:⁻) upon deprotonation.[1][2] This facile deprotonation by a strong base, such as sodium amide (NaNH₂), provides a powerful method for forming carbon-carbon bonds through the reaction of the resulting nucleophilic acetylide with various electrophiles.[2]

| Hydrocarbon Type | Hybridization | Approximate pKa |

| Alkane (e.g., Ethane) | sp³ | ~50[1] |

| Alkene (e.g., Ethene) | sp² | ~44[1] |

| Terminal Alkyne (e.g., Acetylene) | sp | ~25 [1] |

Key Reactions of Terminal Alkynes: A Toolkit for Molecular Construction

The rich chemistry of the terminal alkyne group provides a diverse array of reactions for synthetic chemists. These reactions can be broadly categorized into additions to the triple bond and reactions involving the acidic terminal proton.

Hydrohalogenation: Markovnikov and Anti-Markovnikov Additions

The addition of hydrogen halides (HX) to terminal alkynes proceeds in a stepwise manner. The first addition typically follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted internal carbon, forming a vinyl halide.[3] The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon.[3] In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine atom adds to the terminal carbon.[3]

Experimental Protocol: Hydrohalogenation of a Terminal Alkyne (Markovnikov Addition)

-

Dissolve the terminal alkyne in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a magnetic stirrer and a gas inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble hydrogen chloride (HCl) or hydrogen bromide (HBr) gas slowly through the solution while stirring. Alternatively, a solution of the hydrogen halide in a suitable solvent can be added dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Hydration: Formation of Ketones

The hydration of terminal alkynes, typically catalyzed by a mixture of mercuric sulfate and sulfuric acid, results in the formation of a methyl ketone.[1] The reaction proceeds via a Markovnikov addition of water across the triple bond to form an enol intermediate, which then rapidly tautomerizes to the more stable keto form.[1][4]

Experimental Protocol: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne

-

To a round-bottom flask, add the terminal alkyne, water, and a catalytic amount of sulfuric acid.

-

Add a catalytic amount of mercuric sulfate (HgSO₄).

-

Heat the reaction mixture under reflux and monitor its progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting ketone by distillation or column chromatography.

Halogenation: Stepwise Addition of Halogens

Terminal alkynes react with halogens (Cl₂, Br₂) in a stepwise manner. The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene, with the trans isomer often being the major product.[5] The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane.[5]

Experimental Protocol: Bromination of a Terminal Alkyne

-

Dissolve the terminal alkyne in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

To obtain the dihaloalkene, use one equivalent of bromine and monitor the reaction carefully to avoid over-halogenation. For the tetrahaloalkane, use at least two equivalents of bromine.

-

Once the reaction is complete, wash the solution with aqueous sodium thiosulfate to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be purified by distillation or recrystallization.

Ozonolysis: Oxidative Cleavage to Carboxylic Acids

Ozonolysis of a terminal alkyne, followed by an oxidative workup, cleaves the triple bond and results in the formation of a carboxylic acid and carbon dioxide.[6] This reaction is a useful tool for determining the position of a triple bond within a molecule.

Experimental Protocol: Ozonolysis of a Terminal Alkyne

-

Dissolve the terminal alkyne in a suitable solvent, typically methanol or dichloromethane, in a flask equipped with a gas dispersion tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.

-

Add an oxidizing agent, such as hydrogen peroxide, for the oxidative workup.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Perform a suitable workup to isolate the carboxylic acid product, which may involve extraction and purification by crystallization or chromatography.

Sonogashira Coupling: A Powerful C-C Bond Forming Reaction

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a disubstituted alkyne. This reaction is a cornerstone of modern organic synthesis due to its reliability and broad functional group tolerance.

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Add a suitable solvent (e.g., THF, toluene, or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and dilute it with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalysts.

-

Wash the filtrate with a suitable aqueous solution (e.g., saturated ammonium chloride) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Aryl Halide | Terminal Alkyne | Catalyst System | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI / NEt₃ | >95 |

| 4-Iodotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | ~95[7] |

| 4-Bromopyridine | Phenylacetylene | Pd(OAc)₂ / SPhos / K₂CO₃ | ~85 |

| 1-Iodonaphthalene | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / Et₂NH | ~90 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal "Click" Reaction

The copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole is the most prominent example of "click chemistry."[8] This reaction is characterized by its high yield, mild reaction conditions, and exceptional functional group tolerance, making it invaluable in drug discovery, bioconjugation, and materials science.[8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a reaction vessel, dissolve the terminal alkyne and the azide in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

-

Add a copper(II) sulfate (CuSO₄) solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ. Alternatively, a copper(I) source like CuI can be used directly.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent.

-

Further purification, if necessary, can be achieved by column chromatography or recrystallization.

| Alkyne | Azide | Catalyst System | Yield (%) |

| Phenylacetylene | Benzyl azide | CuSO₄ / Sodium Ascorbate | >95 |

| Propargyl alcohol | Azido-PEG | CuI / DIPEA | ~90 |

| 1-Ethynyl-4-fluorobenzene | 1-Azido-3-phenylpropane | CuSO₄ / Sodium Ascorbate | High |

| 4-Ethynylanisole | 2-Azidoethanol | CuI | ~88 |

Visualizing the Chemistry of Terminal Alkynes

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.

Conclusion

The terminal alkyne group stands as a testament to the elegance and power of fundamental chemical principles. Its distinct structural and electronic properties give rise to a rich and predictable reactivity that has been masterfully exploited in the synthesis of a vast array of molecules, from complex natural products to life-saving pharmaceuticals. A thorough understanding of the core chemistry of terminal alkynes, from their inherent acidity to their participation in powerful coupling reactions, is indispensable for the modern researcher in the chemical and pharmaceutical sciences. The experimental protocols and data presented herein serve as a practical guide for the effective application of this versatile functional group in the pursuit of scientific discovery and therapeutic innovation.

References

- 1. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 3. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]

- 4. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 5. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 6. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]

- 7. youtube.com [youtube.com]

- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling using 9-Decynoic Acid and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating a wide array of cellular processes, including signal transduction, protein trafficking, and subcellular localization. The dynamic nature of protein acylation makes it a key regulatory mechanism in cellular physiology and disease. Metabolic labeling with bioorthogonal chemical reporters, such as 9-decynoic acid, offers a powerful strategy to investigate protein acylation in living cells.

This compound is a medium-chain fatty acid analog containing a terminal alkyne group. This bioorthogonal handle allows for the covalent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry" reaction.[1][2] This two-step approach enables the sensitive and specific detection, visualization, and enrichment of acylated proteins for subsequent analysis by fluorescence imaging or mass spectrometry-based proteomics.

These application notes provide detailed protocols for the metabolic labeling of cellular proteins using this compound, followed by their detection and analysis.

Principle of the Method